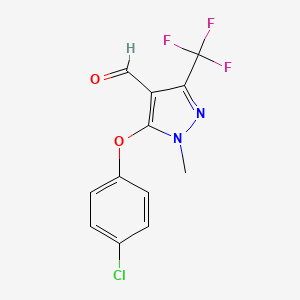
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an intriguing organic compound with a unique structural framework. Its composition includes a pyrazole core, substituted with a methyl group, a trifluoromethyl group, and a 4-chlorophenoxy group. This unique combination of substituents grants the molecule distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through multi-step organic reactions, involving:
Formation of the Pyrazole Core: : Starting with 4-chlorophenol, the molecule undergoes a nucleophilic aromatic substitution with an appropriate 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor under basic conditions.
Substitution Reactions: : The pyrazole core is further modified through electrophilic aromatic substitution reactions to introduce the necessary substituents
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for scale. The use of continuous flow reactors, automation of reaction steps, and stringent quality control measures are essential to ensure the consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized to its corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: : The trifluoromethyl and 4-chlorophenoxy substituents make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde include:
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Sodium methoxide, potassium cyanide
Major Products Formed
Oxidation: : 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reduction: : 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as an intermediate for synthesizing more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound can be used to create pharmacologically active molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable starting material for drug discovery and development.
Industry
In industrial applications, it can be used in the manufacture of agrochemicals, such as herbicides and fungicides, leveraging its unique chemical reactivity to design compounds with specific biological activities.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its interactions with molecular targets:
Molecular Targets: : It may interact with enzymes, proteins, or DNA, modifying their function and leading to various biological effects.
Pathways Involved: : Its interactions can influence signaling pathways, metabolic processes, and gene expression, resulting in its diverse effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparing 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with similar compounds:
5-(4-Chlorophenoxy)-3-trifluoromethyl-1H-pyrazole:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: : Absence of the 4-chlorophenoxy substituent, affecting its physical and biological properties.
5-(4-Methoxyphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: : The methoxy group provides different electronic and steric effects compared to the chlorophenoxy group.
Uniqueness of this compound
The combination of the 4-chlorophenoxy group, 1-methyl group, and 3-(trifluoromethyl) group with the aldehyde functionality makes this compound unique, offering specific reactivity and properties that are leveraged in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFYYVRBOEOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














